molecular formula C16H12O6 B1682738 Tectorigenin CAS No. 548-77-6

Tectorigenin

Cat. No.: B1682738
CAS No.: 548-77-6
M. Wt: 300.26 g/mol
InChI Key: OBBCRPUNCUPUOS-UHFFFAOYSA-N
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Description

Tectorigenin (5,7,4′-trihydroxy-6-methoxyisoflavone) is a naturally occurring isoflavone aglycone found in plants such as Belamcanda chinensis and Iris tectorum. It exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and bone-protective effects . Its structure features hydroxyl groups at positions 5, 7, and 4′, with a methoxy group at position 6, which are critical for its bioactivity . This compound undergoes phase I metabolism (hydroxylation) mediated by CYP450 enzymes and phase II metabolism (glucuronidation and sulfation), resulting in metabolites with modified solubility and activity .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCRPUNCUPUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203286
Record name Tectorigenin
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

548-77-6
Record name Tectorigenin
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Record name Tectorigenin
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Record name Tectorigenin
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Record name 548-77-6
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Record name TECTORIGENIN
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Record name Tectorigenin
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Preparation Methods

Natural Extraction Methods of Tectorigenin

Conventional Extraction Techniques

Traditional methods for isolating this compound from botanical sources such as Belamcandae Rhizoma and Puerariae Flos rely on solvent-based extraction. Methanol and ethanol aqueous solutions (50–70% concentration) remain the most frequently used solvents due to their ability to dissolve polar isoflavones. Impregnation, reflux extraction, and Soxhlet apparatuses have been employed for initial crude extraction, typically achieving yields of 0.15–0.387 mg/g raw material. For example, Joung et al. demonstrated that 70% ethanol ultrasound-assisted extraction followed by chloroform partitioning and silica gel column chromatography yielded 0.387 mg this compound per gram of Belamcandae Rhizoma.

A critical limitation of these methods lies in the co-extraction of this compound glycosides like tectoridin, which require subsequent hydrolysis for conversion to the aglycone form. Kim et al. addressed this by acidifying Pueraria thunbergiana flower extracts with 1% sulfuric acid (w/v), increasing this compound content from 17.10 µmol/g to 49.58 µmol/g. This acid hydrolysis step has become integral to industrial production workflows.

Advanced Extraction Technologies

Modern extraction techniques significantly improve yield and reduce processing time. Pressurized liquid extraction (PLE) using 60% ethanol/water (v/v) at 150–180°C achieves 4.35-fold higher this compound release compared to conventional methods. The optimized PLE protocol involves:

  • Solvent composition : 60% aqueous ethanol for balanced polarity
  • Temperature : 180°C for this compound vs 150°C for tectoridin
  • Static extraction time : 15 minutes at elevated pressure

Ionic liquid-based ultrasound-assisted extraction represents another breakthrough. Li et al. utilized 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a green solvent, combining ionic conductivity with ultrasonic cavitation to achieve 0.15 mg/g yield from Pueraria thomsonii through countercurrent chromatography. This method reduces organic solvent consumption by 40% compared to traditional approaches.

Table 1: Comparative Analysis of Extraction Methods
Method Solvent System Temperature (°C) Yield (mg/g) Time Efficiency
Reflux Extraction 70% Ethanol 85 0.387 4–6 hours
Acid Hydrolysis 1% H₂SO₄ in MeOH/H₂O 85 49.58 µmol/g 4 hours
PLE 60% Ethanol/H₂O 180 1.24 15 minutes
Ionic Liquid [BMIM]Br/H₂O 60 0.15 45 minutes

Synthetic Routes to this compound

Hydrolysis of Glycosidic Precursors

Industrial-scale production frequently employs tectoridin hydrolysis due to the high glycoside content in source plants. The standard protocol involves refluxing tectoridin with 3% hydrochloric acid in methanol/water (1:1 v/v) at 85°C for 4 hours, achieving 37.5% conversion efficiency. This method’s simplicity makes it economically viable, though residual acid removal remains a downstream challenge.

De Novo Chemical Synthesis

The first total synthesis of this compound was reported by Kagal et al. in 1956, though initial yields were prohibitively low (<5%). Subsequent advancements utilized ethoxalylation procedures to construct the isoflavone skeleton. Varady’s isomerization method using alcoholic potassium ethylate at reflux conditions successfully converted ψ-tectorigenin to the target compound through electron rearrangement.

Xiao et al. developed a more efficient route starting from 3-methoxy-methyl gallate, achieving a 5-step synthesis with overall 18% yield. Key stages include:

  • Aldol condensation to form the chromone ring
  • Mitsunobu reaction for B-ring hydroxylation
  • Selective demethylation using boron tribromide

Despite these improvements, synthetic this compound faces challenges in stereochemical purity, with ψ-tectorigenin byproduct formation requiring additional purification steps.

Table 2: Synthetic Method Comparison
Approach Starting Material Key Reagent Yield (%) Purity (%)
Acid Hydrolysis Tectoridin HCl/MeOH 37.5 92.4
Ethoxalylation 2,4-Dihydroxyacetophenone Ethyl oxalyl chloride 28.1 88.7
Xiao’s Route 3-Methoxy-methyl gallate BBr₃ 18.0 95.2

Emerging Technologies and Hybrid Approaches

Enzymatic Biotransformation

Recent studies explore β-glucosidase-mediated hydrolysis of tectoridin as an eco-friendly alternative to acid treatment. Immobilized Aspergillus niger enzymes achieve 89% conversion at 50°C without solvent waste, though industrial scalability requires further optimization.

Continuous Flow Synthesis

Microreactor technology applied to this compound synthesis reduces reaction times from hours to minutes. A 2024 pilot study demonstrated 94% yield in ψ-tectorigenin isomerization using packed-bed reactors with potassium tert-butoxide. This method’s precise temperature control (maintained at 0.1°C accuracy) minimizes side reactions.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-effectiveness and yield. The current industry standard combines PLE extraction (1.24 mg/g yield) with acid hydrolysis, achieving 85% purity before chromatographic polishing. A typical batch process for 100 kg Belamcandae Rhizoma involves:

  • Primary extraction : 60% ethanol PLE at 180°C × 15 minutes
  • Acid treatment : 1% H₂SO₄ hydrolysis × 4 hours
  • Liquid-liquid extraction : Ethyl acetate partitioning
  • Crystallization : Cooling to 4°C for 12 hours

This protocol reduces solvent consumption by 30% compared to traditional methanol reflux methods while maintaining compliance with ICH Q3C residual solvent guidelines.

Chemical Reactions Analysis

Reactivity:: Tectorigenin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions modify its functional groups.

    Substitution: Substituents can be introduced or replaced.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The specific products formed during these reactions depend on reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Tectorigenin exhibits multiple pharmacological effects that make it a candidate for treating various diseases:

  • Anti-inflammatory Effects : this compound has been shown to inhibit inflammation by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In a study involving tendon-derived stem cells, this compound reduced TNF-α-induced inflammation and apoptosis, suggesting its potential in managing tendinopathy .
  • Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types. It modulates several signaling pathways, including PPARγ/NF-κB and PI3K/AKT, which are crucial in cancer progression .
  • Antidiabetic Effects : this compound has been demonstrated to ameliorate endothelial dysfunction associated with insulin resistance, indicating its potential role in managing cardiovascular diseases linked to diabetes .
  • Hepatoprotective Properties : Studies suggest that this compound may protect liver cells from damage due to oxidative stress and inflammation, making it relevant for conditions like hepatic fibrosis .
  • Neuroprotective Effects : this compound has shown promise in alleviating symptoms associated with neurodegenerative diseases, including Alzheimer’s disease. Its mechanism involves reducing oxidative stress and inflammation in neuronal cells .

Case Study 1: Tendon-Derived Stem Cells

In vitro studies demonstrated that this compound significantly inhibited TNF-α-induced inflammation and apoptosis in tendon-derived stem cells. The treatment effectively reduced the activation of NF-κB and MAPK pathways, indicating its therapeutic potential for tendinopathy .

Case Study 2: Cardiovascular Health

A study exploring the effects of this compound on endothelial cells exposed to palmitate showed that it could reverse insulin resistance by targeting reactive oxygen species-associated inflammation. This suggests its application in managing cardiovascular complications arising from diabetes .

Case Study 3: Neuroprotection in Spinal Cord Injury

Research indicated that this compound could alleviate apoptosis and inflammation in spinal cord injury models by inhibiting the expression of IGFBP6. This underscores its potential as a therapeutic agent in neurodegenerative conditions .

Summary of Applications

Application AreaMechanism of ActionPotential Benefits
Anti-inflammatoryInhibition of NF-κB and MAPK pathwaysReduces inflammation and apoptosis
AnticancerModulation of PPARγ/NF-κB, PI3K/AKT pathwaysInhibits tumor growth
AntidiabeticRegulation of ROS-associated inflammationImproves endothelial function
HepatoprotectiveReduction of oxidative stressProtects liver from damage
NeuroprotectiveDecreases oxidative stress and inflammationPotential treatment for neurodegeneration

Mechanism of Action

The precise mechanism by which Tectorigenin exerts its effects involves molecular targets and signaling pathways. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Isoflavones

Structural Differences and Metabolic Pathways

The pharmacological and metabolic profiles of tectorigenin differ significantly from structurally related isoflavones like irigenin , irisflorentin , and genistein (Table 1).

Table 1. Structural and Metabolic Comparison of this compound and Analogous Isoflavones

Compound Structure Key Metabolic Enzymes Major Metabolites Bioavailability
This compound 5,7,4′-trihydroxy-6-methoxyisoflavone CYP2E1, CYP3A4, UGT1A1, UGT1A9 Hydroxylated (m/z 315), glucuronides Low (<20%)
Irigenin 3',5,7-trihydroxy-4',5',6-trimethoxyisoflavone CYP1A2, UGT1A1 Glucuronides (M1, M2) Moderate
Irisflorentin 5,7-dihydroxy-6,8-dimethoxyisoflavone CYP3A4 Hydroxylated derivatives Not reported
Genistein 5,7,4′-trihydroxyisoflavone CYP1A2, UGT1A1, UGT1A10 7-O-glucuronide, sulfates Moderate-High
  • Metabolic Stability : this compound and irigenin show distinct phase I metabolism. This compound is hydroxylated at the 6-methoxy position (m/z 315) via CYP2E1 and CYP3A4, while irigenin undergoes demethylation and glucuronidation via UGT1A1 .
  • Glucuronidation Kinetics : this compound’s glucuronidation by UGT1A1 has a higher Km (8.2 µM) and lower catalytic efficiency (Vmax/Km = 0.91) compared to irigenin (Km = 5.4 µM, Vmax/Km = 1.32), indicating weaker enzyme affinity .
  • Bioavailability : this compound’s poor oral bioavailability (<20%) contrasts with genistein’s higher absorption due to fewer methoxy groups, which reduce metabolic conjugation .
Pharmacological Activities
Anticancer Effects
  • This compound : Inhibits prostate (IC50 = 0.08 µM) and ovarian cancer cells by downregulating NF-κB and AKT pathways .
  • Irigenin : Less studied but shows moderate activity against breast cancer via estrogen receptor modulation .
  • Genistein : Broad-spectrum anticancer effects (e.g., breast, colon) via tyrosine kinase inhibition, with higher potency in hormone-dependent cancers .
Anti-Inflammatory and Antioxidant Effects
  • This compound : Suppresses NF-κB and TLR4 pathways, reducing TNF-α and IL-6 in asthma and neuroinflammation models . Its sulfonated derivative exhibits superior antioxidant activity (IC50 = 12.41 µg/mL in DPPH assay) .
  • Genistein: Inhibits COX-2 and iNOS but is less effective than this compound in reducing NO production (IC50 = 35 µM vs. 15 µM for this compound) .
Bone-Protective Effects
  • This compound : Reduces osteoclastogenesis by 60% via NFATc1 and TRAP inhibition, outperforming irigenin in mitigating ovariectomy-induced bone loss .
  • Irisflorentin: Limited bone-protective data; primarily studied for metabolic stability .

Biological Activity

Tectorigenin is a natural flavonoid aglycone primarily derived from the plant Belamcanda chinensis, and it has garnered significant attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, anticancer, anti-diabetic, and hepatoprotective properties, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound is characterized as follows:

  • Molecular Formula : C15H10O5
  • Molecular Weight : 270.24 g/mol

Chemical Structure

Pharmacological Effects

This compound exhibits a range of biological activities that can be categorized as follows:

1. Anti-inflammatory Activity

This compound has been shown to alleviate inflammation in various models. In a study involving tendon-derived stem cells (TDSCs), this compound inhibited TNF-α-induced inflammation and apoptosis by downregulating the NF-κB and MAPK signaling pathways. This suggests its potential as a therapeutic agent for tendinopathy .

2. Anticancer Properties

This compound demonstrates significant anticancer activities across multiple cancer types:

  • Breast Cancer : Research indicates that this compound suppresses the proliferation of MCF-7 and MDA-MB-231 breast cancer cells through the downregulation of AKT/MAPK signaling pathways, leading to increased apoptosis .
  • Ovarian Cancer : this compound enhances the efficacy of paclitaxel in paclitaxel-resistant ovarian cancer cells by promoting apoptosis via caspase activation and inhibiting NF-κB nuclear translocation .
  • Liver Cancer : It exhibits anti-proliferative effects on hepatic stellate cells and HepG2 cells, indicating potential in treating liver-related cancers .

3. Anti-diabetic Effects

This compound improves insulin sensitivity by enhancing GLUT4 expression in skeletal muscle through the activation of AMPK signaling pathways. In vivo studies have demonstrated that it significantly reduces hyperglycemia in type 2 diabetes models .

4. Hepatoprotective Effects

In models of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to prevent fat accumulation and promote bile acid circulation, exerting protective effects on liver function through anti-inflammatory mechanisms .

Data Tables

The following table summarizes key findings from various studies on this compound's biological activities:

Activity Model/System Mechanism Reference
Anti-inflammatoryTDSCsInhibition of TNF-α-induced pathways
Anticancer (Breast)MCF-7, MDA-MB-231Downregulation of AKT/MAPK signaling
Anticancer (Ovarian)Paclitaxel-resistant cellsCaspase activation, NF-κB inhibition
Anti-diabeticType 2 diabetes miceActivation of AMPK signaling, GLUT4 expression
HepatoprotectiveNAFLD modelsAnti-inflammatory effects

Case Study 1: this compound in Tendon-derived Stem Cells

A study investigated the effects of this compound on TDSCs subjected to TNF-α treatment. Results indicated that this compound significantly reduced inflammation markers and apoptosis rates, suggesting its therapeutic potential for treating tendinopathy .

Case Study 2: this compound in Ovarian Cancer

In a clinical context, combining this compound with paclitaxel enhanced the drug's effectiveness against resistant ovarian cancer cell lines. The study highlighted the synergistic effects leading to improved patient outcomes in chemotherapy resistance scenarios .

Q & A

Basic: What are the primary challenges in Tectorigenin's bioavailability, and what methodological strategies address them?

This compound exhibits poor bioavailability due to extensive metabolism via glucuronidation, sulfation, demethylation, and methoxylation in vivo . To improve bioavailability, researchers employ structural modifications (e.g., methoxy group alterations) and diversified delivery systems, such as nanoparticle encapsulation or liposomal formulations. Experimental validation includes pharmacokinetic studies in rodent models, with plasma concentration-time curves analyzed using HPLC or LC-MS/MS. Dose optimization studies are critical to balance efficacy and toxicity thresholds .

Basic: What experimental approaches are used to study this compound's anti-inflammatory mechanisms?

Key methods include:

  • In vitro models : Keratinocytes (e.g., HaCaT cells) treated with inflammatory cytokines (e.g., M5 cocktail) to assess NLRP3 inflammasome activation via RT-qPCR and Western blot for markers like NLRP3, ASC, caspase-1, and IL-1β .
  • In vivo models : Chronic cerebral ischemia (CCI) mice to evaluate TLR4/NF-κB pathway inhibition. Cognitive outcomes are measured using Morris water maze tests, while hippocampal tissue damage is quantified via HE staining and Nissl staining .
  • Concentration gradients : Dose-dependent studies (e.g., 12.5–50 mg/kg in mice; 0.1–100 µM in cell lines) to establish therapeutic windows .

Advanced: How can researchers design experiments to investigate this compound's anti-metastatic effects in melanoma?

  • Cell migration assays : Trans-well migration and Matrigel invasion assays using melanoma cell lines (e.g., A375) treated with this compound (e.g., 20 µM). Metrics include cell count post-migration and EMT marker analysis (e.g., E-cadherin upregulation, Snail downregulation via Western blot) .
  • Glycolysis modulation : Measure glucose consumption (GLUT1 expression) and lactate production (LDHA activity) to assess aerobic glycolysis inhibition. Seahorse assays can quantify metabolic flux changes .
  • In vivo metastasis models : Tail vein injection of melanoma cells in mice, followed by this compound treatment and histological analysis of lung/liver metastases .

Advanced: How does this compound inhibit NF-κB signaling in colon cancer, and what methods validate this mechanism?

  • Promoter assays : Luciferase reporter constructs with NF-κB binding sites (e.g., CXCL10 promoter) transfected into Caco-2 cells. This compound’s inhibition of TNF-α-induced luciferase activity confirms transcriptional regulation .
  • Phosphorylation analysis : Western blot for IκBα (Ser-32) and p65/RelA (Ser-536) phosphorylation in TNF-α-stimulated cells. Immunofluorescence microscopy visualizes nuclear translocation of p65 .
  • Functional validation : ELISA for CXCL10 protein secretion and RT-qPCR for mRNA levels. Anti-CXCR3 antibodies further link chemokine signaling to metastasis .

Basic: What evidence supports this compound's role in reducing oxidative stress in endothelial cells?

  • ROS measurement : HUVECs pre-treated with this compound (0.1–10 µM) and exposed to palmitic acid (PA). Intracellular ROS levels are quantified via DCFH-DA fluorescence .
  • IKKβ/NF-κB pathway : Western blot for phosphorylated IKKβ and p65. This compound’s dose-dependent inhibition of PA-induced phosphorylation demonstrates pathway suppression .
  • Cytokine profiling : TNF-α and IL-6 levels in cell supernatants measured using ELISA, confirming anti-inflammatory effects .

Advanced: How can contradictory findings in this compound’s pharmacokinetics and toxicity be resolved?

  • Dose-response studies : Systematic in vivo trials with varying doses (e.g., 12.5–100 mg/kg) to identify toxicity thresholds. Histopathological analysis of liver/kidney tissues assesses organ-specific cytotoxicity .
  • Metabolite profiling : LC-MS/MS to compare metabolite profiles across species (e.g., rats vs. humans) and identify species-specific metabolic pathways .
  • Temporal analysis : Time-course experiments to determine if toxicity correlates with prolonged exposure versus peak concentrations .

Basic: What in vitro models are suitable for studying this compound’s neuroprotective effects?

  • OGD/R model : HT-22 hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R). This compound’s effects on apoptosis (Annexin V/PI staining) and inflammation (IL-1β ELISA) are quantified .
  • TLR4 overexpression : Transfection of TLR4 plasmids into HT-22 cells to confirm pathway specificity. Western blot for TLR4 and downstream NF-κB components validates mechanistic targets .

Advanced: What methodologies elucidate this compound’s dual role in pro-apoptotic (cancer) and anti-apoptotic (neuronal) contexts?

  • Cell-type-specific assays : Compare caspase-3/7 activity in cancer (e.g., Caco-2) vs. neuronal (e.g., HT-22) cells under this compound treatment. Flow cytometry distinguishes apoptosis (Annexin V) from necrosis (PI) .
  • Pathway crosstalk : siRNA knockdown of TLR4 or NLRP3 in target cells to isolate context-dependent signaling. Dual-luciferase reporters assess cross-talk between NF-κB and other pathways (e.g., MAPK) .

Basic: How is this compound’s purity and structural identity confirmed in experimental setups?

  • Chromatography : HPLC with UV detection (λ = 260–280 nm) and comparison to reference standards.
  • Spectroscopy : NMR (1H, 13C) and HR-MS to verify molecular structure (C16H12O6; MW 300.26) and rule out degradation products .
  • Purity assays : ≥98% purity confirmed via peak integration in chromatograms, essential for reproducibility .

Advanced: What strategies improve the translational relevance of this compound studies?

  • Humanized models : Use of patient-derived xenografts (PDX) or 3D organoids to mimic human tumor microenvironments .
  • Combination therapy : Synergy studies with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis. Fractional inhibitory concentration (FIC) indices quantify additive/synergistic effects .
  • Clinical correlation : Meta-analysis of transcriptomic datasets (e.g., TCGA) to link this compound’s targets (e.g., NF-κB) with patient survival outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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